molecular formula C18H19ClN2O B10974941 [4-(4-Chlorophenyl)piperazin-1-yl](2-methylphenyl)methanone

[4-(4-Chlorophenyl)piperazin-1-yl](2-methylphenyl)methanone

Cat. No.: B10974941
M. Wt: 314.8 g/mol
InChI Key: YCNLZIPALHZLOV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazin-1-ylmethanone: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 2-methylphenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 4-chlorophenylpiperazine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(4-Chlorophenyl)piperazin-1-ylmethanone can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(4-Chlorophenyl)piperazin-1-ylmethanone can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and an appropriate solvent.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, base (e.g., sodium hydroxide), organic solvents (e.g., ethanol, acetone).

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can be used as a probe to investigate the mechanisms of action of various biological processes.

Medicine: In medicinal chemistry, 4-(4-Chlorophenyl)piperazin-1-ylmethanone is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in different industries.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

    4-(4-Bromophenyl)piperazin-1-ylmethanone: This compound is similar in structure but has a bromine atom instead of a chlorine atom on the phenyl ring. It may exhibit different reactivity and biological activity due to the presence of the bromine atom.

    4-(4-Methoxyphenyl)piperazin-1-ylmethanone: This compound has a methoxy group instead of a chlorine atom on the phenyl ring. The presence of the methoxy group can influence the compound’s chemical and biological properties.

    4-(4-Fluorophenyl)piperazin-1-ylmethanone: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring. The fluorine atom can affect the compound’s reactivity and interactions with biological targets.

Uniqueness: The uniqueness of 4-(4-Chlorophenyl)piperazin-1-ylmethanone lies in its specific substitution pattern and the presence of the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C18H19ClN2O/c1-14-4-2-3-5-17(14)18(22)21-12-10-20(11-13-21)16-8-6-15(19)7-9-16/h2-9H,10-13H2,1H3

InChI Key

YCNLZIPALHZLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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